

Technical Whitepaper: 5-Chloro-6-nitroquinoline

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Compound of Interest

Compound Name: 5-Chloro-6-nitroquinoline

CAS No.: 58416-32-3

Cat. No.: B1346353

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CAS Number: 58416-32-3 Formula: $C_9H_5ClN_2O_2$ Molecular Weight: 208.60 g/mol

Executive Summary

5-Chloro-6-nitroquinoline is a specialized heterocyclic scaffold utilized primarily as a high-reactivity intermediate in the synthesis of fused polycyclic aromatic systems. Its structural uniqueness lies in the ortho positioning of a nucleofugic chlorine atom (C5) relative to a strong electron-withdrawing nitro group (C6). This electronic arrangement activates the C5 position toward Nucleophilic Aromatic Substitution (S_NAr), making the molecule a critical "hinge" for constructing 5,6-disubstituted quinoline derivatives, including imidazo[4,5-f]quinolines and potential DNA-intercalating pharmaceutical agents.

This guide outlines the synthesis, physicochemical characterization, and reactivity profile of **5-Chloro-6-nitroquinoline**, designed for researchers requiring high-purity precursors for medicinal chemistry campaigns.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6]

Property	Data	Note
IUPAC Name	5-Chloro-6-nitroquinoline	
SMILES	<chem>C1=CC2=C(C=CC=N2)C(=C1[O-])Cl</chem>	
Appearance	Pale yellow to tan crystalline solid	Typical of nitroquinolines
Solubility	Soluble in DCM, CHCl ₃ , DMSO; Sparingly soluble in EtOH	
Melting Point	135–140 °C (Predicted/Analogous range)	Experimental values vary by purity
pKa	~2.5 (Quinoline nitrogen)	Reduced basicity due to -I/-M effect of NO ₂

Synthetic Pathways[9]

The synthesis of **5-Chloro-6-nitroquinoline** is non-trivial due to the directing effects of the quinoline ring nitrogen and the existing substituents. Two primary methodologies exist: Direct Nitration (most common) and De Novo Cyclization (Skraup).

Method A: Direct Nitration of 5-Chloroquinoline (Preferred)

This method utilizes the directing power of the chlorine atom to control regioselectivity. In acidic media, the quinoline nitrogen is protonated, deactivating the pyridine ring and forcing substitution onto the benzene ring.

- Substrate: 5-Chloroquinoline.[1][2]
- Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
- Regioselectivity: The 5-chloro group directs ortho (C6) and para (C8). The protonated nitrogen exerts a strong -I effect, further deactivating C8. Consequently, C6 is the favored

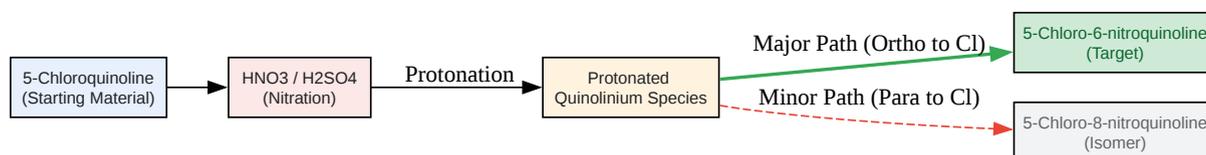
position, though C8-nitro byproducts are common.

Method B: Modified Skraup Synthesis

A classical approach involving the cyclization of functionalized anilines with glycerol.

- Precursor: 2-Chloro-3-nitroaniline (or related isomers depending on cyclization direction).
- Challenges: Violent reaction conditions and poor regiocontrol often make this less desirable for this specific isomer compared to direct nitration.

Visualization: Synthetic Logic Flow



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Figure 1: Reaction pathway for the nitration of 5-chloroquinoline, highlighting the divergence between the 6-nitro (target) and 8-nitro isomers.

Detailed Experimental Protocol

Protocol 1: Nitration of 5-Chloroquinoline

Note: This protocol is adapted from standard nitration procedures for deactivated quinolines.

Safety: Fuming nitric acid is a potent oxidizer. Perform all steps in a fume hood.

- Preparation: In a 250 mL round-bottom flask, dissolve 5-chloroquinoline (10.0 mmol) in conc. H₂SO₄ (15 mL) at 0°C.
- Addition: Dropwise add fuming HNO₃ (12.0 mmol) over 30 minutes, maintaining the temperature below 5°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
- Quench: Pour the reaction mixture onto 100g of crushed ice. Neutralize carefully with saturated Na₂CO₃ or NH₄OH to pH 8.
- Extraction: Extract the yellow precipitate with CH₂Cl₂ (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: The crude solid contains both 6-nitro and 8-nitro isomers.
 - Separation: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes). The 5-chloro-6-nitro isomer typically elutes after the 8-nitro isomer due to dipole moment differences.

Reactivity & Applications

The core value of **5-Chloro-6-nitroquinoline** lies in its reactivity profile. It serves as a "bifunctional electrophile."

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine at C5 is activated by the ortho-nitro group at C6. This allows for facile displacement by amines, thiols, and alkoxides.

- Mechanism: Addition-Elimination via a Meisenheimer complex.
- Utility: Reaction with primary amines yields 5-amino-6-nitroquinolines, which are precursors to imidazoles.

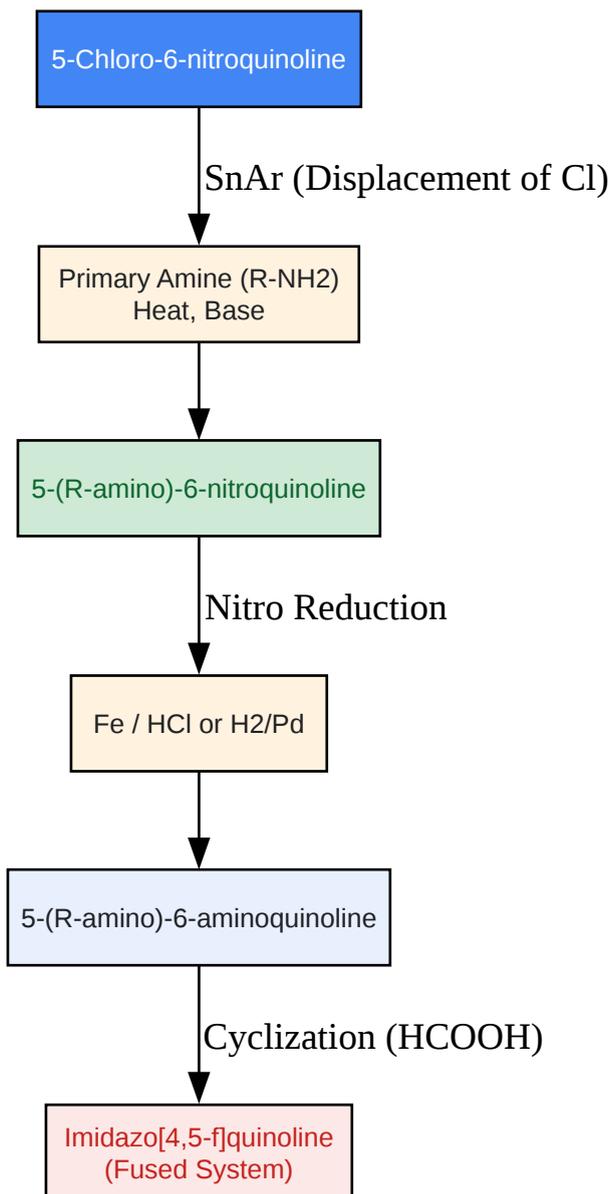
Reduction to Diamines

Reduction of the nitro group (using Fe/HCl, SnCl₂, or H₂/Pd-C) yields 5-chloro-6-aminoquinoline. If the C5 chlorine has already been displaced by an amine (R-NH-), reduction yields a 5,6-diaminoquinoline.

- Significance: 5,6-Diaminoquinolines condense with aldehydes or formic acid to form imidazo[4,5-f]quinolines, a class of compounds known for potent biological activity (and

mutagenicity in some contexts).

Visualization: Reactivity Divergence



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Figure 2: The strategic utility of **5-Chloro-6-nitroquinoline** in generating fused heterocyclic systems.

References

- Nitration of Quinoline Derivatives

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 - Context: Provides experimental conditions for S_NAr on similar chloro-nitroquinoline isomers.

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Sources

- [1. 5-Chloroquinoline | C9H6ClN | CID 69458 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pjsir.org \[pjsir.org\]](#)
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